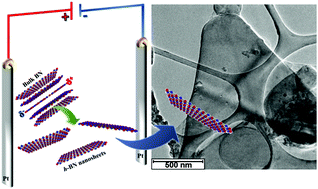Nonconductive layered hexagonal boron nitride exfoliation by bipolar electrochemistry†
Nanoscale Pub Date: 2018-04-10 DOI: 10.1039/C8NR00082D
Abstract
Boron nitride (h-BN), which is an isoelectronic analogue of graphite, has received immense attention due to its unique physical and chemical properties. Numerous methods have been developed to isolate few-layered h-BN nanosheets. These include chemical vapour deposition, solution-based exfoliation and ball-milling amongst others. The bipolar electrochemical method is one of the popular, scalable and water based exfoliation methods which has been applied to graphite, layered transition metal dichalcogenides and black phosphorus. This method was not applied to insulators as this has been assumed to be an impossible task. In this study, we report a solution-based, scalable and time efficient bipolar electrochemical method for the direct exfoliation of bulk insulator, layered h-BN into few-layered h-BN nanosheets based on bipolar electrochemistry. The electrochemical exfoliation of nonconductive materials, h-BN, opens the way to the application of this scalable method to the whole spectrum of non-conductive layered materials. This facile method offers an alternative platform for h-BN electrochemical exfoliation in wide-ranging fields encompassing electronics and biomedical science.


Recommended Literature
- [1] Kinetic study of polydopamine sphere synthesis using TRIS: relationship between synthesis conditions and final properties
- [2] Synthesis, broad spectrum antibacterial activity, and X-ray co-crystal structure of the decoding bacterial ribosomal A-site with 4′-deoxy-4′-fluoro neomycin analogs†
- [3] Atomic Spectrometry Update—Inorganic Mass Spectrometry and X-ray Fluorescence Spectrometry
- [4] Catalyst design insights from modelling a titanium-catalyzed multicomponent reaction†
- [5] Exfoliated clay nanosheets as an efficient additive for improving the electrode functionality of graphene-based nanocomposites†
- [6] Adsorption and binding of capping molecules for highly luminescent CdSenanocrystals – DFT simulation studies†
- [7] A recyclable and photocontrollable resistive memory device based on polycoumarinsiloxanes†
- [8] Cu(ii)-catalyzed aerobic oxidative coupling of furans with indoles enables expeditious synthesis of indolyl–furans with blue fluorescence†
- [9] Determination of mercury in minerals by combustion/trap/atomic fluorescence spectrometry
- [10] Lanthanide and actinide doped B12H122− and Al12H122− clusters: new magnetic superatoms with f-block elements†










